molecular formula C5H11NOS B14449547 N-Ethyl-3-sulfanylpropanamide CAS No. 78580-29-7

N-Ethyl-3-sulfanylpropanamide

Cat. No.: B14449547
CAS No.: 78580-29-7
M. Wt: 133.21 g/mol
InChI Key: GUICRWIPCJWXTJ-UHFFFAOYSA-N
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Description

N-Ethyl-3-sulfanylpropanamide is an organic compound characterized by the presence of an ethyl group attached to a sulfanylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-sulfanylpropanamide typically involves the reaction of 3-mercaptopropanoic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The general reaction scheme is as follows:

3-Mercaptopropanoic acid+EthylamineThis compound+Water\text{3-Mercaptopropanoic acid} + \text{Ethylamine} \rightarrow \text{this compound} + \text{Water} 3-Mercaptopropanoic acid+Ethylamine→this compound+Water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethylamine and 3-mercaptopropanol.

    Substitution: Various alkyl or aryl derivatives of this compound.

Scientific Research Applications

N-Ethyl-3-sulfanylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-3-sulfanylpropanamide involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the amide group can interact with enzymes and proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-3-sulfanylpropanamide: Similar structure but with a methyl group instead of an ethyl group.

    N-Propyl-3-sulfanylpropanamide: Contains a propyl group instead of an ethyl group.

    N-Ethyl-3-sulfanylbutanamide: Similar structure but with an additional carbon in the backbone.

Uniqueness

N-Ethyl-3-sulfanylpropanamide is unique due to its specific combination of an ethyl group and a sulfanylpropanamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

78580-29-7

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

N-ethyl-3-sulfanylpropanamide

InChI

InChI=1S/C5H11NOS/c1-2-6-5(7)3-4-8/h8H,2-4H2,1H3,(H,6,7)

InChI Key

GUICRWIPCJWXTJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCS

Origin of Product

United States

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